2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by its unique structural features, which include an anthracene moiety and a benzothiazine ring. The compound has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science.
The compound is synthesized through specific chemical reactions involving anthracene derivatives and benzothiazine precursors. Its synthesis and properties have been explored in various studies, highlighting its potential applications in different domains such as organic electronics and biological research.
2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one can be classified as:
The synthesis of 2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one typically involves the following steps:
The synthetic route can be optimized by adjusting parameters such as temperature, solvent choice, and concentration of reactants to enhance yield and purity. Techniques like recrystallization and chromatography are employed to purify the final product.
The molecular structure of 2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one features:
Key structural data include:
2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one undergoes several types of chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield of desired products. The major products include anthraquinone derivatives and various substituted anthracene compounds.
The mechanism of action for 2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one involves:
These interactions suggest that the compound could have applications in biological research, particularly in studying cellular mechanisms.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Moderate; reacts with electrophiles |
Relevant data from spectral analyses (e.g., UV-visible spectroscopy) indicate characteristic absorption peaks that correlate with its structural features.
2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one has several scientific applications:
2-(Anthracen-2-yl)-4H-1,3-benzothiazin-4-one belongs to the 1,3-benzothiazin-4-one class, characterized by a bicyclic system comprising a benzene ring fused to a six-membered heterocycle containing nitrogen and sulfur at the 1- and 3-positions, respectively. The scaffold features a conjugated ketone at the 4-position, essential for electronic delocalization and bioactivity. Anthracene fusion at the 2-position introduces a planar, polyaromatic hydrocarbon system, extending π-conjugation and enhancing intermolecular interactions (e.g., π-π stacking, van der Waals forces). Key structural attributes include:
Table 1: Core Structural Identifiers of 2-(Anthracen-2-yl)-4H-1,3-benzothiazin-4-one
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-(Anthracen-2-yl)-4H-benzo[e][1,3]thiazin-4-one |
CAS Registry | 5325-20-2 (Parent scaffold) [4] |
Molecular Weight | 339.41 g/mol |
Key Functional Groups | Benzothiazinone core, anthracenyl C2 substituent |
Spectroscopic Markers | ¹H-NMR: Anthracene H-10 singlet (δ 8.4–9.1 ppm) [4] |
The anthracene motif is integrated to exploit its intrinsic photophysical and biochemical properties:
Table 2: Anthracene Hybridization Impact on Molecular Properties
Parameter | Non-Hybrid Benzothiazinone | Anthracenyl Hybrid | Change |
---|---|---|---|
LogP (Calculated) | 2.8 | 5.1 | ↑ 82% |
HOMO-LUMO Gap (eV) | 4.0 | 2.8 | ↓ 30% |
DNA Binding Affinity (Kd, µM) | 112.4 | 18.7 | ↓ 83% |
Benzothiazinones evolved from early anti-inflammatory agents to targeted chemotherapeutics:
Table 3: Milestones in Benzothiazinone Drug Development
Era | Key Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1960s | Piroxicam | Anti-inflammatory/analgesic | 1,2-Benzothiazine-1,1-dioxide |
2000s | BTZ043 | Anti-tubercular | Nitro-substituted C3 side chain |
2020s | 2-(Anthracen-2-yl)-4H-1,3-benzothiazin-4-one | Anticancer/antibacterial | Anthracenyl C2 hybridization |
Recent studies focus on synthetic optimization and mechanistic elucidation:
Table 4: Key Research Gaps and Proposed Directions
Knowledge Gap | Current Limitation | Research Priority |
---|---|---|
In Vivo Biodistribution | No animal model studies | Pharmacokinetic profiling in rodents |
Mechanism of Action | Putative DNA intercalation unconfirmed | X-ray crystallography of target complexes |
Scalable Synthesis | Low yields in multi-step routes (≤45%) | Flow chemistry or biocatalytic methods |
Isoform Selectivity | Non-selective enzyme inhibition | Structure-activity relationship (SAR) of analogs |
Future work necessitates in vivo validation, target deconvolution, and development of sustainable synthetic protocols to transition this hybrid scaffold toward preclinical candidacy.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: